Pyrimidine-2,4,6-triol is a heterocyclic organic compound characterized by a pyrimidine ring with three hydroxyl groups at positions 2, 4, and 6. Its molecular formula is with a molecular weight of approximately 148.11 g/mol. The compound appears as a white solid and has a melting point ranging from 255 to 259 degrees Celsius. Pyrimidine-2,4,6-triol exhibits significant functional properties due to the presence of multiple hydroxyl groups, making it a versatile compound in various chemical applications .
Pyrimidine-2,4,6-triol serves as a building block for the synthesis of various organic compounds. Its reactive sites, particularly the hydroxyl groups, allow for further functionalization through various reactions like esterification, amidation, and alkylation. This versatility makes it a valuable tool for creating diverse molecules with specific properties for research purposes [].
Historically, pyrimidine-2,4,6-triol, under the name barbituric acid, played a significant role in medicine as a central nervous system depressant. However, due to its high risk of addiction and overdose, its use as a sedative and hypnotic has been largely discontinued [].
Pyrimidine-2,4,6-triol, due to its specific ring structure and functional groups, has potential applications in material science research. Its derivatives are being explored for their:
Research indicates that pyrimidine derivatives exhibit various biological activities, including antimicrobial and antifungal properties. Pyrimidine-2,4,6-triol has been studied for its potential role in inhibiting certain enzymes and pathways in microbial metabolism. Its hydroxyl groups may contribute to its ability to interact with biological macromolecules, influencing cellular processes .
Pyrimidine-2,4,6-triol can be synthesized through several methods:
Pyrimidine-2,4,6-triol finds applications in various fields:
Studies on the interactions of pyrimidine-2,4,6-triol with other compounds reveal its potential as a ligand in coordination chemistry. Its ability to form hydrogen bonds through hydroxyl groups allows it to interact favorably with metal ions and other organic molecules. Research has also indicated that pyrimidine-2,4,6-triol can modulate enzyme activity by binding to active sites or allosteric sites in biological systems .
Pyrimidine-2,4,6-triol shares structural similarities with several other compounds within the pyrimidine family. Here are some comparable compounds:
| Compound Name | Structure Features | Unique Characteristics |
|---|---|---|
| Pyridine-2,3-diol | Contains two hydroxyl groups on a pyridine ring | Less soluble than pyrimidine derivatives |
| Pyridine-2,5-diol | Two hydroxyl groups at different positions | Exhibits different biological activities |
| Pyrimidine-2-thiol | Contains a thiol group instead of hydroxyls | Unique reactivity due to sulfur presence |
| Pyrimidine-3-carboxylic acid | Carboxylic acid functionality | Acidic properties alter reactivity |
Pyrimidine-2,4,6-triol is unique due to its specific arrangement of hydroxyl groups which enhances its solubility and reactivity compared to other similar compounds. This structural feature contributes significantly to its diverse applications in chemical synthesis and biological research .
Pyrimidine-2,4,6-triol is a heterocyclic organic compound characterized by a six-membered pyrimidine ring with three oxygen-containing functional groups at specific positions [1]. The compound has the molecular formula C₄H₄N₂O₃ and a molecular weight of 128.09 grams per mole [1] [2]. The structure features a pyrimidine ring system with two nitrogen atoms located at positions 1 and 3, following the International Union of Pure and Applied Chemistry nomenclature conventions for heterocyclic compounds [3] [4].
The molecular structure exhibits multiple functional groups that contribute to its chemical reactivity and biological interactions [1]. The compound contains carbonyl groups at positions 2 and 4, and a hydroxyl group at position 6 of the pyrimidine ring [1] [2]. This arrangement of functional groups creates a unique chemical environment that allows for various intermolecular interactions, particularly hydrogen bonding capabilities [1].
| Molecular Property | Value | Source |
|---|---|---|
| Molecular Formula | C₄H₄N₂O₃ | [1] [2] |
| Molecular Weight | 128.09 g/mol | [1] [2] |
| Chemical Abstracts Service Number | 223674-01-9 | [1] [2] |
| International Chemical Identifier | InChI=1S/C4H4N2O3/c7-2-1-3(8)6-4(9)5-2/h1H,(H3,5,6,7,8,9) | [1] |
| Simplified Molecular Input Line Entry System | C1=C(NC(=O)NC1=O)O | [1] [2] |
The three-dimensional molecular geometry of pyrimidine-2,4,6-triol demonstrates a planar aromatic ring structure with substituent groups positioned to maximize stability through resonance effects [1]. The carbonyl groups at positions 2 and 4 serve as hydrogen bond acceptors, while the hydroxyl group at position 6 functions as both a hydrogen bond donor and acceptor [1]. This dual functionality enables complex interactions with biological macromolecules and other chemical species [1].
Pyrimidine-2,4,6-triol exhibits significant tautomeric behavior, which represents a form of structural isomerism involving the rapid interconversion between different structural forms [5] [6]. The compound exists in equilibrium between keto and enol tautomeric forms, with the keto form generally being more thermodynamically stable [5] [6]. This tautomerism occurs through the migration of hydrogen atoms and the redistribution of electron density within the molecular structure [6].
The International Union of Pure and Applied Chemistry systematic name for this compound is 6-hydroxy-1H-pyrimidine-2,4-dione, which reflects the predominant keto tautomeric form [1] [2]. Alternative nomenclature includes 2,4,6-pyrimidinetriol, pyrimidine-2,4,6-trione, and 1,3-diazinane-2,4,6-trione, depending on the specific tautomeric form being described [2] [7] [8].
| Nomenclature System | Chemical Name | Structural Description |
|---|---|---|
| International Union of Pure and Applied Chemistry Systematic | 6-hydroxy-1H-pyrimidine-2,4-dione | Keto form with hydroxyl at position 6 [1] [2] |
| International Union of Pure and Applied Chemistry Alternative | 2,4,6-pyrimidinetriol | Triol form emphasizing three hydroxyl groups [2] |
| Common Name | Pyrimidine-2,4,6-triol | General designation for all tautomeric forms [1] [2] |
| Chemical Abstracts Service | 2,4,6(1H,3H,5H)-pyrimidinetrione | Highlighting saturated ring positions [8] |
The tautomeric equilibrium significantly influences the chemical properties and reactivity of the compound [5] [6]. The presence of multiple tautomeric forms complicates the nomenclature, as different naming systems may emphasize different structural aspects of the same molecule [3]. The pyrimidine ring numbering system follows International Union of Pure and Applied Chemistry conventions, where nitrogen atoms are assigned positions 1 and 3, and carbon atoms occupy positions 2, 4, 5, and 6 [3] [9].
Pyrimidine-2,4,6-triol is chemically identical to barbituric acid, representing the same molecular entity described under different nomenclatural conventions [7] [8]. Barbituric acid, with the systematic name 1,3-diazinane-2,4,6-trione, was first synthesized in 1864 by German chemist Adolf von Baeyer through the reduction of alloxan dibromide with hydrocyanic acid [7]. The compound serves as the parent structure for the barbiturate class of pharmaceutical compounds, although barbituric acid itself lacks pharmacological activity [7].
The historical synthesis methods for barbituric acid provide insight into the chemical properties of pyrimidine-2,4,6-triol [7]. Édouard Grimaux developed an alternative synthetic route in 1879, condensing malonic acid with urea in the presence of phosphorus oxychloride [7]. Modern synthetic approaches typically employ diethyl malonate instead of malonic acid to avoid complications associated with carboxylic acid reactivity [7].
| Historical Synthesis Method | Year | Reagents | Researcher |
|---|---|---|---|
| Alloxan dibromide reduction | 1864 | Alloxan dibromide, hydrocyanic acid | Adolf von Baeyer [7] |
| Malonic acid condensation | 1879 | Malonic acid, urea, phosphorus oxychloride | Édouard Grimaux [7] |
| Modern diethyl malonate method | Contemporary | Diethyl malonate, urea, sodium ethoxide | Various researchers [10] |
The structural relationship between pyrimidine-2,4,6-triol and barbituric acid demonstrates the importance of systematic nomenclature in chemical identification [7] [8]. Both names refer to the same molecular structure, with barbituric acid being the historically established common name and pyrimidine-2,4,6-triol representing the more systematic chemical designation [7] [8]. This dual nomenclature reflects the compound's significance in both historical pharmaceutical chemistry and modern heterocyclic chemistry [7].
Pyrimidine-2,4,6-triol shares fundamental structural similarities with naturally occurring pyrimidine nucleobases, including cytosine, thymine, and uracil [11] [12]. All these compounds are built upon the basic pyrimidine ring system, which consists of a six-membered heterocyclic structure containing two nitrogen atoms at positions 1 and 3 [11] [3]. The pyrimidine framework serves as the foundation for essential biological molecules involved in genetic information storage and transmission [11] [13].
The three naturally occurring pyrimidine nucleobases exhibit specific substitution patterns that distinguish them from pyrimidine-2,4,6-triol [11] [12]. Cytosine contains a carbonyl group at position 2 and an amino group at position 4 [11]. Thymine features carbonyl groups at positions 2 and 4, along with a methyl group at position 5 [11]. Uracil possesses carbonyl groups at positions 2 and 4, similar to thymine but lacking the methyl substitution [11].
| Pyrimidine Compound | Molecular Formula | Substitution Pattern | Biological Role |
|---|---|---|---|
| Pyrimidine-2,4,6-triol | C₄H₄N₂O₃ | Carbonyl at 2,4; hydroxyl at 6 | Synthetic compound [1] |
| Cytosine | C₄H₅N₃O | Carbonyl at 2; amino at 4 | Deoxyribonucleic acid and ribonucleic acid base [11] [12] |
| Thymine | C₅H₆N₂O₂ | Carbonyl at 2,4; methyl at 5 | Deoxyribonucleic acid base only [11] [12] |
| Uracil | C₄H₄N₂O₂ | Carbonyl at 2,4 | Ribonucleic acid base only [11] [12] |
The structural comparison reveals that pyrimidine-2,4,6-triol contains an additional oxygen-bearing functional group at position 6 compared to the natural nucleobases [1] [11]. This extra substitution significantly alters the chemical properties and biological behavior of the compound [1]. While natural pyrimidine nucleobases participate in Watson-Crick base pairing through specific hydrogen bonding patterns, pyrimidine-2,4,6-triol exhibits different intermolecular interaction capabilities due to its unique substitution pattern [11] [14].
Crystallographic studies of pyrimidine-2,4,6-triol derivatives have provided valuable insights into the solid-state structure and molecular packing arrangements of related compounds [15] [16]. X-ray diffraction analyses reveal that pyrimidine-containing molecules typically adopt planar ring conformations with specific intermolecular hydrogen bonding patterns that stabilize the crystal lattice [15] [17].
Research on substituted pyrimidine-2,4,6-trione derivatives has demonstrated characteristic structural features in the crystalline state [15] [16]. The six-membered pyrimidine ring maintains planarity with root mean square deviations typically less than 0.05 Angstroms [15]. The carbonyl groups and hydroxyl substituents participate in extensive hydrogen bonding networks that influence crystal packing and stability [15] [17].
| Crystallographic Parameter | Typical Range | Structural Significance |
|---|---|---|
| Pyrimidine ring planarity | Root mean square deviation < 0.05 Å | Maintains aromatic character [15] |
| Intermolecular hydrogen bonds | Multiple C-H···O interactions | Stabilizes crystal structure [15] [17] |
| Molecular packing | Dimeric arrangements | Influences physical properties [17] |
| Thermal stability | Variable decomposition patterns | Depends on substitution [15] |
Thermogravimetric analysis of pyrimidine derivatives indicates that the thermal decomposition behavior is strongly influenced by the specific substitution pattern and intermolecular interactions present in the crystal structure [15]. The presence of hydroxyl and carbonyl groups in pyrimidine-2,4,6-triol would be expected to contribute to hydrogen bonding networks similar to those observed in related compounds [15] [17]. Density functional theory calculations on similar pyrimidine structures have revealed high dipole moments, indicating significant charge separation and potential for strong intermolecular interactions [15].
Pyrimidine-2,4,6-triol presents as a light cream to white colored powder or solid at room temperature [1]. The compound exhibits characteristic organoleptic properties that are consistent with its heterocyclic structure containing multiple hydroxyl groups. The compound is odorless under normal conditions, which is typical for pyrimidine derivatives with extensive hydrogen bonding capabilities [1].
The physical appearance of pyrimidine-2,4,6-triol is influenced by its molecular structure, which contains three hydroxyl groups positioned at the 2, 4, and 6 positions of the pyrimidine ring. This substitution pattern contributes to the compound's solid-state properties and its tendency to form hydrogen-bonded networks in the crystalline state .
Pyrimidine-2,4,6-triol exhibits a melting point range of 248-252°C with decomposition occurring during the melting process [1]. This relatively high melting point is characteristic of compounds with extensive intermolecular hydrogen bonding, which is facilitated by the presence of multiple hydroxyl groups and nitrogen atoms in the pyrimidine ring.
The compound does not have a well-defined boiling point due to thermal decomposition occurring at elevated temperatures. Specifically, decomposition begins at approximately 260°C, preventing the compound from reaching a stable boiling point [1]. This thermal instability is common among polyhydroxylated pyrimidine derivatives and is attributed to the breakdown of the hydrogen-bonded network and potential dehydration reactions at high temperatures.
The solubility characteristics of pyrimidine-2,4,6-triol demonstrate distinct patterns based on solvent polarity and temperature. The compound exhibits a water solubility of 142 grams per liter at 20°C, indicating moderate hydrophilicity [1]. This water solubility is enhanced by the presence of multiple hydroxyl groups that can form hydrogen bonds with water molecules.
Temperature significantly affects the solubility profile of pyrimidine-2,4,6-triol. The compound is soluble in hot water but insoluble in cold water, suggesting a strong temperature dependence of its dissolution behavior [1]. This temperature-dependent solubility is consistent with the compound's hydrogen bonding capabilities and the energy required to disrupt intermolecular interactions.
In organic solvents, pyrimidine-2,4,6-triol shows selective solubility patterns. The compound is insoluble in alcohols, which is somewhat unusual given the hydroxyl groups present in its structure [1]. However, it demonstrates solubility in ether, indicating that the compound can interact with less polar solvents under certain conditions [1].
The ultraviolet-visible absorption spectrum of pyrimidine-2,4,6-triol exhibits characteristic absorption patterns that reflect its aromatic pyrimidine core and the electronic effects of the hydroxyl substituents. The compound shows compound-specific absorption patterns in the ultraviolet region, which are influenced by the electron-donating properties of the hydroxyl groups and the electron-accepting nature of the pyrimidine ring [3].
The absorption characteristics of pyrimidine-2,4,6-triol are related to π→π* transitions within the pyrimidine ring system. The presence of hydroxyl groups at positions 2, 4, and 6 creates a push-pull electronic system that modulates the absorption wavelengths and intensities. These electronic transitions are sensitive to solvent polarity and pH changes, making the compound useful for analytical applications [4].
Pyrimidine-2,4,6-triol demonstrates interesting fluorescence properties that are closely related to its tautomeric behavior and hydrogen bonding capabilities. The compound exhibits pH-dependent fluorescence, with emission characteristics that change significantly upon protonation or deprotonation of the hydroxyl groups [5].
The fluorescence properties of pyrimidine-2,4,6-triol are influenced by excited-state intramolecular proton transfer processes. The hydroxyl groups can participate in proton transfer reactions with the nitrogen atoms in the pyrimidine ring, leading to changes in the emission wavelength and intensity [4]. This behavior makes the compound potentially useful as a fluorescent probe for pH sensing applications.
Environmental factors such as solvent polarity and temperature significantly affect the fluorescence properties of pyrimidine-2,4,6-triol. In polar solvents, the compound tends to exhibit red-shifted emission compared to non-polar environments, consistent with the formation of more polar excited states [5].
Pyrimidine-2,4,6-triol exhibits complex tautomeric behavior, existing in multiple tautomeric forms that are in dynamic equilibrium. The compound can exist in both keto and enol forms, with the keto form being predominantly favored under most conditions [6]. This tautomeric equilibrium is fundamental to understanding the compound's chemical reactivity and biological activity.
The keto-enol tautomerization of pyrimidine-2,4,6-triol involves the migration of protons between the hydroxyl groups and the pyrimidine ring system. The equilibrium position is strongly influenced by the relative stability of the different tautomeric forms, with the keto tautomer being favored by more than 99% under normal conditions [6].
The tautomeric behavior of pyrimidine-2,4,6-triol is analogous to that observed in other pyrimidine derivatives, where the keto form is generally more stable due to the stronger carbonyl bonds compared to the corresponding enol forms [6]. This stability difference is typically on the order of 45-60 kJ/mol, which accounts for the strong preference for the keto form.
The tautomeric equilibrium of pyrimidine-2,4,6-triol is sensitive to environmental conditions, particularly solvent polarity and temperature. In polar solvents such as acetonitrile, a small but measurable amount of enol form (approximately 4%) can be detected in the equilibrium mixture [7]. This solvent effect demonstrates that higher polarity environments can stabilize the enol form through enhanced solvation.
Temperature effects on the tautomeric equilibrium are significant, with elevated temperatures generally favoring the enol form due to entropy considerations. The equilibrium position can shift as temperature increases, leading to changes in the relative concentrations of the different tautomeric forms [7].
The presence of hydrogen bond donors and acceptors in the environment can also influence the tautomeric equilibrium. Strong hydrogen bonding solvents tend to stabilize specific tautomeric forms through selective solvation, while non-polar solvents provide less stabilization and may allow for different equilibrium positions [6].
Water plays a crucial role in the tautomerization process of pyrimidine-2,4,6-triol, acting as both a solvent and a catalyst for proton transfer reactions. Water molecules can facilitate tautomeric shifts by providing a pathway for proton migration between different sites on the molecule [8].
The water-mediated tautomerization mechanism involves the formation of hydrogen-bonded complexes between water molecules and the hydroxyl groups of pyrimidine-2,4,6-triol. These complexes can lower the activation energy for proton transfer, making the tautomeric interconversion more facile [8].
In aqueous solutions, the tautomeric equilibrium of pyrimidine-2,4,6-triol reaches a steady state that is different from that observed in non-aqueous environments. The presence of water molecules stabilizes certain tautomeric forms through hydrogen bonding, leading to shifts in the equilibrium position [8].
Pyrimidine-2,4,6-triol exhibits acidic properties with a primary pKa value of 4.01 at 25°C [1]. This relatively low pKa value indicates that the compound is moderately acidic, which is consistent with the presence of multiple hydroxyl groups that can release protons in aqueous solution.
The acid-base behavior of pyrimidine-2,4,6-triol is complex due to the presence of multiple ionizable sites. The compound can undergo stepwise deprotonation, with different hydroxyl groups having different pKa values depending on their position and the electronic effects of the pyrimidine ring [9].
The acidity of pyrimidine-2,4,6-triol is enhanced by the electron-withdrawing nature of the pyrimidine ring, which stabilizes the conjugate base forms through resonance delocalization. This electronic effect makes the hydroxyl groups more acidic than they would be in simple alcohols [9].
The primary protonation sites in pyrimidine-2,4,6-triol are the nitrogen atoms in the pyrimidine ring, which can accept protons under acidic conditions [10]. The nitrogen atoms at positions 1 and 3 of the pyrimidine ring are the most likely sites for protonation due to their lone pair electrons and their position relative to the hydroxyl substituents.
Deprotonation of pyrimidine-2,4,6-triol occurs primarily at the hydroxyl groups located at positions 2, 4, and 6 of the pyrimidine ring [10]. The order of deprotonation depends on the relative acidity of each hydroxyl group, which is influenced by the electronic effects of the pyrimidine ring and the other substituents.
The deprotonation process can be sequential, with the most acidic hydroxyl group releasing its proton first, followed by the less acidic sites. This stepwise deprotonation results in the formation of various ionic species with different charges and chemical properties [10].
The behavior of pyrimidine-2,4,6-triol is strongly pH-dependent, with the compound existing in different ionic forms at different pH values. In acidic aqueous solutions (pH 2-3), the compound maintains its neutral form or may undergo protonation at the nitrogen atoms [1].
At physiological pH values (around 7.4), pyrimidine-2,4,6-triol exists predominantly in its deprotonated forms, with one or more hydroxyl groups having lost their protons. This pH-dependent speciation affects the compound's solubility, stability, and potential biological activity [1].
The pH-dependent behavior of pyrimidine-2,4,6-triol also influences its spectroscopic properties, with different ionic forms exhibiting different absorption and emission characteristics. This pH sensitivity makes the compound potentially useful as a pH indicator or sensor in analytical applications [1].